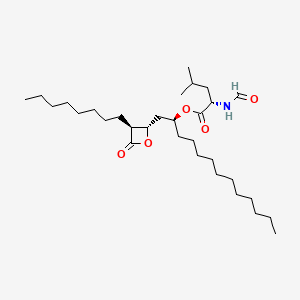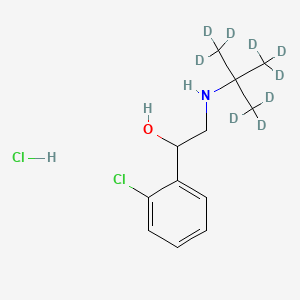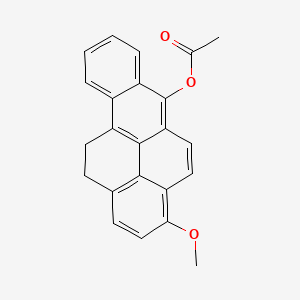
6-Acetyloxy-3-methoxy-11,12-dihydro-benzopyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
6-Acetyloxy-3-methoxy-11,12-dihydro-benzopyrene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Acetyloxy-3-methoxy-11,12-dihydro-benzopyrene has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the study of polycyclic aromatic hydrocarbons.
Biology: Employed in studies related to cellular processes and biochemical pathways.
Medicine: Investigated for its potential effects on human health, particularly in the context of carcinogenicity and mutagenicity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Acetyloxy-3-methoxy-11,12-dihydro-benzopyrene involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to DNA and proteins, potentially causing mutations and other cellular changes. The molecular targets and pathways involved include the activation of cytochrome P450 enzymes and the formation of DNA adducts .
Comparison with Similar Compounds
6-Acetyloxy-3-methoxy-11,12-dihydro-benzopyrene can be compared with other polycyclic aromatic hydrocarbons, such as:
Benzo[a]pyrene: Known for its carcinogenic properties and widely studied in environmental and health sciences.
Dibenz[a,h]anthracene: Another polycyclic aromatic hydrocarbon with similar chemical properties and biological effects.
Chrysene: A less potent but structurally similar compound used in various research applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
(3-methoxy-11,12-dihydrobenzo[b]pyren-6-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-13(24)26-23-17-6-4-3-5-15(17)16-9-7-14-8-12-20(25-2)18-10-11-19(23)22(16)21(14)18/h3-6,8,10-12H,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDRHXVWRASEGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C=CC3=C(C=CC4=C3C2=C(CC4)C5=CC=CC=C51)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B588132.png)
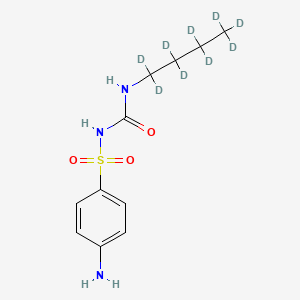
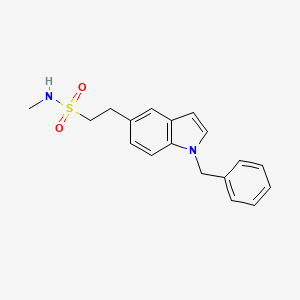
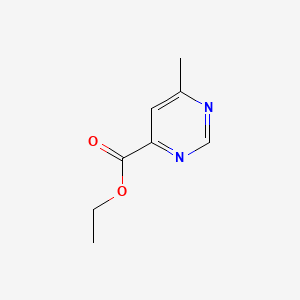
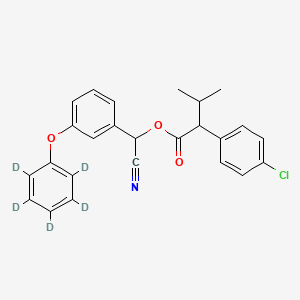
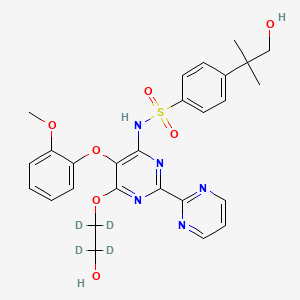

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)
